

Understanding the reactivity of the 1,4-Oxathiane sulfoximine moiety

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Compound of Interest

Compound Name: 1,4-Oxathiane sulfoximine

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An In-Depth Technical Guide to the Reactivity of the **1,4-Oxathiane Sulfoximine** Moiety

For Researchers, Scientists, and Drug Development Professionals

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Foreword: Unveiling a Moiety of Growing Importance

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has led medicinal chemists to explore underutilized functional groups. Among these, the sulfoximine group has emerged as a "rising star" in modern drug discovery.^{[1][2][3]} Its unique stereoelectronic properties offer a compelling alternative to more traditional bioisosteres like sulfones and sulfonamides, providing opportunities to fine-tune physicochemical properties and intellectual property landscapes.^{[4][5]} This guide focuses on the reactivity of a specific, yet increasingly relevant scaffold: the **1,4-oxathiane sulfoximine** moiety. By integrating the versatile sulfoximine functionality within the conformationally defined 1,4-oxathiane ring system, a unique chemical entity with distinct reactivity and potential applications in drug design is created. This document aims to provide a comprehensive technical overview of the synthesis, reactivity, and potential applications of this intriguing heterocyclic system.

Foundational Concepts: A Tale of Two Moieties

To fully appreciate the reactivity of the **1,4-oxathiane sulfoximine** core, it is essential to first understand its constituent parts: the 1,4-oxathiane ring and the sulfoximine functional group.

The 1,4-Oxathiane Ring System

1,4-Oxathiane is a six-membered saturated heterocycle containing both a sulfur and an oxygen atom at positions 1 and 4, respectively.[6] This scaffold is a key structural component in various bioactive molecules, including fungicides and compounds with potential antiviral and anti-inflammatory properties.[7] The presence of two heteroatoms with different electronegativities and sizes imparts a distinct conformational preference and reactivity profile to the ring. The sulfur atom, being a soft nucleophile, is susceptible to oxidation and alkylation.[6]

The Sulfoximine Functional Group: A Bioisostere on the Rise

Sulfoximines are neutral, tetra-coordinate sulfur(VI) compounds that are aza-analogs of sulfones.[8] Their popularity in medicinal chemistry has surged in recent years, with several sulfoximine-containing compounds entering clinical trials.[9][10] This increased interest stems from their unique combination of properties:

- **Stereochemistry:** The sulfur center of a sulfoximine is chiral, offering an additional vector for stereochemical optimization of drug candidates.[11]
- **Hydrogen Bonding:** The N-H bond of a free sulfoximine can act as a hydrogen bond donor, while the S=O and S=N bonds can act as acceptors, enabling diverse interactions with biological targets.
- **Physicochemical Properties:** The sulfoximine moiety can modulate a compound's lipophilicity (logP), aqueous solubility, and metabolic stability.[5][9]

Synthesis of the 1,4-Oxathiane Sulfoximine Moiety

The construction of the **1,4-oxathiane sulfoximine** core can be approached in a logical sequence, typically involving the formation of the 1,4-oxathiane ring followed by the installation of the sulfoximine functionality.

Synthesis of the 1,4-Oxathiane Precursor

The 1,4-oxathiane ring can be synthesized through various methods, with a common approach being the reaction of a dielectrophile with a dinucleophile. For instance, the reaction of 2-mercaptoethanol with 1,2-dibromoethane under basic conditions provides a straightforward route to the 1,4-oxathiane scaffold.

Introduction of the Sulfoximine Moiety

The conversion of the sulfide within the 1,4-oxathiane ring to a sulfoximine is the key synthetic step. This is typically achieved through a two-step sequence: oxidation of the sulfide to a sulfoxide, followed by imination.

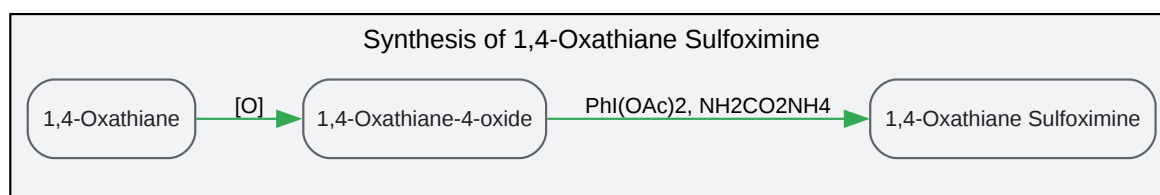
Step 1: Oxidation to 1,4-Oxathiane-4-oxide

The sulfur atom in 1,4-oxathiane can be selectively oxidized to the corresponding sulfoxide using mild oxidizing agents such as sodium periodate or hydrogen peroxide.[6]

Step 2: Imination of the Sulfoxide

The resulting 1,4-oxathiane-4-oxide can then be converted to the desired sulfoximine. Modern methods for the NH-transfer to sulfoxides are particularly relevant here. A highly efficient and widely used method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source like ammonium carbamate.[12][13] This method is often preferred due to its mild reaction conditions and tolerance of various functional groups.

The proposed mechanism for this transformation involves the formation of an electrophilic iodonitrene intermediate, which is then attacked by the nucleophilic sulfoxide.[12][14]



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Caption: Synthetic pathway to **1,4-oxathiane sulfoximine**.

Experimental Protocol: Synthesis of 1,4-Oxathiane Sulfoximine

Part A: Synthesis of 1,4-Oxathiane-4-oxide

- To a stirred solution of 1,4-oxathiane (1.0 equiv) in methanol at 0 °C, add a solution of sodium periodate (1.1 equiv) in water dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate precipitate.
- Concentrate the filtrate under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 1,4-oxathiane-4-oxide as a white solid.

Part B: Synthesis of 1,4-Oxathiane Sulfoximine

- To a solution of 1,4-oxathiane-4-oxide (1.0 equiv) in methanol, add (diacetoxyiodo)benzene (3.0 equiv).[\[15\]](#)
- Cool the mixture to 0 °C and add ammonium carbamate (4.0 equiv) portion-wise over 10 minutes.[\[15\]](#)
- Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

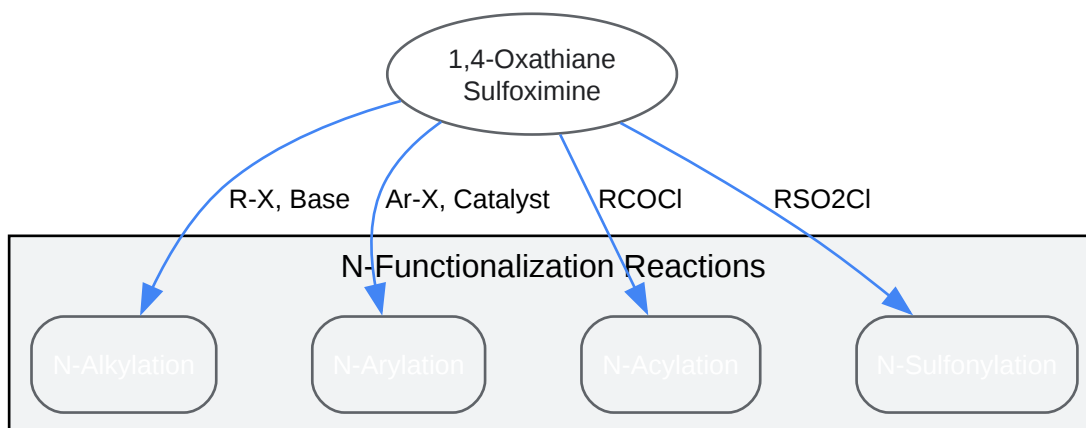
- Purify the crude product by column chromatography on silica gel to yield the **1,4-oxathiane sulfoximine**.

Reactivity of the 1,4-Oxathiane Sulfoximine Moiety

The reactivity of the **1,4-oxathiane sulfoximine** moiety is a composite of the individual reactivities of the sulfoximine group and the oxathiane ring, with potential for interplay between the two.

Reactions at the Sulfoximine Nitrogen

The nitrogen atom of the NH-sulfoximine is a key site for functionalization. It can undergo a variety of reactions, including alkylation, arylation, acylation, and sulfonylation.^[16] These N-functionalization reactions are crucial for modulating the properties of the molecule and for its incorporation into larger structures, such as in the synthesis of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).^{[4][17]}



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Caption: N-Functionalization of the sulfoximine moiety.

Reactions Involving the Sulfur Center

The sulfur(VI) center of the sulfoximine is generally stable. However, under certain conditions, reactions involving this center can occur. For instance, α -functionalization of the carbon adjacent to the sulfur can be achieved through deprotonation-alkylation sequences, although this can be challenging.

Reactivity of the 1,4-Oxathiane Ring

The 1,4-oxathiane ring itself can participate in reactions, although the electron-withdrawing nature of the sulfoximine group will influence its reactivity. The ether linkage is generally stable, but ring-opening reactions can be induced under harsh acidic or basic conditions. The methylene groups of the ring can also be functionalized, for example, through radical halogenation.

Data Summary: Physicochemical Properties

Property	Sulfone Analog	Sulfonamide Analog	Sulfoximine Analog
logD (pH 7.4)	Lower	Higher	Intermediate
Aqueous Solubility	Lower	Higher	Intermediate
Metabolic Stability	High	Variable	Generally High
pKa (NH)	-	~10	~11-12

Note: These are generalized trends and can vary significantly based on the overall molecular structure.

Applications in Drug Discovery and Development

The **1,4-oxathiane sulfoximine** moiety holds significant promise as a building block in medicinal chemistry.

As a Bioisosteric Replacement

The sulfoximine group is increasingly being used as a bioisostere for sulfones and sulfonamides in drug candidates.^[2] This substitution can lead to improved pharmacokinetic profiles, such as enhanced metabolic stability or altered solubility and permeability.^[5] The rigid framework of the 1,4-oxathiane ring can also help to lock in a specific conformation, which can be advantageous for binding to a biological target.

As a Chiral Scaffold

The inherent chirality of the sulfoximine sulfur atom, combined with the conformational constraints of the 1,4-oxathiane ring, makes this moiety an attractive chiral scaffold for asymmetric synthesis and the development of stereochemically defined drug candidates.[11]

In Advanced Drug Modalities

As previously mentioned, the N-H group of the sulfoximine provides a convenient handle for the attachment of linkers in more complex drug modalities like PROTACs and ADCs.[4][18] The **1,4-oxathiane sulfoximine** core can thus serve as a versatile platform for the construction of these next-generation therapeutics.

Conclusion and Future Outlook

The **1,4-oxathiane sulfoximine** moiety represents a confluence of desirable features for modern drug discovery: the unique physicochemical properties and synthetic handle of the sulfoximine group, coupled with the defined conformational presentation of the 1,4-oxathiane ring. While the exploration of this specific combination is still in its early stages, the foundational knowledge of its constituent parts suggests a bright future. As synthetic methodologies continue to advance and our understanding of the nuanced effects of sulfoximines on drug properties deepens, we can expect to see the **1,4-oxathiane sulfoximine** scaffold appear more frequently in the design of innovative therapeutics.

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